![molecular formula C17H16N2O2S2 B4537140 3-(4-ethoxyphenyl)-1-methyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone](/img/structure/B4537140.png)
3-(4-ethoxyphenyl)-1-methyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
Description
The focus on thioxo-imidazolidinone derivatives has grown due to their versatile chemical structure, allowing for varied biological activities and potential applications in medicinal chemistry. The compound falls within this category, displaying interesting properties for further investigation.
Synthesis Analysis
The synthesis of thioxo-imidazolidinone derivatives often involves versatile building blocks, such as ethoxymethylidene-4-thioxo-2-thiazolidinone, which serve as core components in generating novel molecules with potential antitumor and antiviral activities (Atamanyuk et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their interaction with biological targets. X-ray diffraction techniques, complemented by density functional theory (DFT) calculations, offer insights into their crystallography and electronic properties, highlighting the importance of non-planar arrangements and hydrogen bonding in stabilizing molecular structures (Megrouss et al., 2019).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, leading to the formation of novel derivatives with potentially enhanced biological activities. Their reactivity is often studied through the synthesis of different analogs, highlighting the role of substituents in modulating their chemical behavior and interaction with biological targets (Li et al., 2009).
properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-21-13-8-6-12(7-9-13)19-16(20)15(18(2)17(19)22)11-14-5-4-10-23-14/h4-11H,3H2,1-2H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRHARRMLVFPAU-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N(C2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/N(C2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1-methyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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